REACTION_CXSMILES
|
FC(F)(F)C1C=C(C=CC=1)OC([C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)C#N.C(NCCO)(=O)C.Cl.Cl.[F:31][C:32]([F:59])([F:58])[C:33]1[CH:34]=[C:35]([CH:55]=[CH:56][CH:57]=1)[O:36][C:37](=NC1C=CC(Cl)=CC=1)[C:38]([O:40][CH2:41][CH2:42][NH:43][C:44](=[O:46])[CH3:45])=[O:39]>CN(C)C=O.O.C(Cl)Cl>[F:59][C:32]([F:31])([F:58])[C:33]1[CH:34]=[C:35]([CH:55]=[CH:56][CH:57]=1)[O:36][CH:37]([C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)[C:38]([O:40][CH2:41][CH2:42][NH:43][C:44](=[O:46])[CH3:45])=[O:39] |f:3.4|
|
Name
|
(3-Trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(OC(C#N)C2=CC=C(C=C2)Cl)C=CC1)(F)F
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCCO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)iminoacetate hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.FC(C=1C=C(OC(C(=O)OCCNC(C)=O)=NC2=CC=C(C=C2)Cl)C=CC1)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours at -10° to 0°C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer is collected
|
Type
|
WASH
|
Details
|
washed with water (2 × 100 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
slowly diluted with hexane (1 liter)
|
Type
|
CUSTOM
|
Details
|
to afford 10.7 g
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(OC(C(=O)OCCNC(C)=O)C2=CC=C(C=C2)Cl)C=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
FC(F)(F)C1C=C(C=CC=1)OC([C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)C#N.C(NCCO)(=O)C.Cl.Cl.[F:31][C:32]([F:59])([F:58])[C:33]1[CH:34]=[C:35]([CH:55]=[CH:56][CH:57]=1)[O:36][C:37](=NC1C=CC(Cl)=CC=1)[C:38]([O:40][CH2:41][CH2:42][NH:43][C:44](=[O:46])[CH3:45])=[O:39]>CN(C)C=O.O.C(Cl)Cl>[F:59][C:32]([F:31])([F:58])[C:33]1[CH:34]=[C:35]([CH:55]=[CH:56][CH:57]=1)[O:36][CH:37]([C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)[C:38]([O:40][CH2:41][CH2:42][NH:43][C:44](=[O:46])[CH3:45])=[O:39] |f:3.4|
|
Name
|
(3-Trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(OC(C#N)C2=CC=C(C=C2)Cl)C=CC1)(F)F
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCCO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)iminoacetate hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.FC(C=1C=C(OC(C(=O)OCCNC(C)=O)=NC2=CC=C(C=C2)Cl)C=CC1)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours at -10° to 0°C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer is collected
|
Type
|
WASH
|
Details
|
washed with water (2 × 100 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
slowly diluted with hexane (1 liter)
|
Type
|
CUSTOM
|
Details
|
to afford 10.7 g
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(OC(C(=O)OCCNC(C)=O)C2=CC=C(C=C2)Cl)C=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |